

comparative analysis of Hsp104 and ClpB structure and function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HsP104 protein*

Cat. No.: *B1175116*

[Get Quote](#)

A Comparative Guide to Hsp104 and ClpB: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Hsp104 and ClpB are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) chaperones found in non-metazoan eukaryotes and bacteria, respectively. They play a critical role in cellular stress response by disaggregating and refolding denatured proteins. This guide provides a comparative analysis of their structure and function, supported by quantitative data and detailed experimental protocols.

Structural Comparison

Hsp104 and ClpB are homologous hexameric ring-shaped complexes, with each protomer containing two nucleotide-binding domains (NBD1 and NBD2) and a characteristic middle domain (MD).^[1] Despite their high degree of homology, there are key structural differences:

- N-Terminal Domain (NTD): Both proteins possess an NTD that is important for substrate interaction. However, the NTD of Hsp104 is less conserved compared to ClpB.^[2]
- Middle Domain (MD): The MD, a coiled-coil domain inserted in NBD1, is essential for disaggregation activity.^[1] Its precise orientation within the hexamer has been a subject of debate, but it is crucial for interaction with the Hsp70/DnaK system.^[1]

- C-Terminal Domain (CTD): Hsp104 possesses a unique C-terminal domain that is absent in ClpB. This domain is implicated in hexamer assembly and thermotolerance.[3]

Functional Comparison

Both Hsp104 and ClpB function as protein disaggregases, coupling the energy of ATP hydrolysis to the extraction and unfolding of polypeptides from aggregates.[3][4] Their activity is significantly enhanced by the presence of their respective Hsp70 (Ssa1 in yeast) and DnaK (in *E. coli*) co-chaperone systems.[2]

Key functional distinctions include:

- Substrate Specificity: While both chaperones can act on a broad range of substrates, they exhibit distinct substrate preferences. For instance, Hsp104 is uniquely capable of remodeling amyloid fibrils, a function not shared by ClpB.[5] This difference is largely attributed to variations in their NBD1 domains.[2]
- ATPase Activity: Both NBDs in Hsp104 and ClpB bind and hydrolyze ATP, but the regulation and contribution of each NBD to the overall activity differ. In Hsp104, NBD1 is the primary site of ATP hydrolysis and is crucial for substrate binding, while NBD2 has a slower hydrolysis rate and is more involved in oligomerization.[6] In contrast, both NBDs of ClpB contribute more equally to ATP hydrolysis.[6]
- Prion Propagation: Hsp104 plays a crucial role in the propagation of yeast prions by shearing amyloid fibers to create more "seeds" for propagation. ClpB is unable to perform this function.[2]

Quantitative Performance Data

The following table summarizes key quantitative data for Hsp104 and ClpB from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and substrates used.

Parameter	Hsp104 (<i>S. cerevisiae</i>)	ClpB (<i>E. coli</i>)	Substrate/Conditions	Reference
Unfolding Rate	~10-fold slower than ClpB	~10-fold faster than Hsp104	GFP-15	[2]
~5-fold faster than ClpB	~5-fold slower than Hsp104	GFP-X30-H6	[2]	
Substrate Binding Affinity (Kd)	Not explicitly determined, but suggested to have \leq 2-fold difference compared to ClpB for some substrates.	Not explicitly determined, but suggested to have \leq 2-fold difference compared to Hsp104 for some substrates.	Various GFP fusion proteins	[2]
ATPase Activity (Optimal ATP:ATPyS ratio for remodeling)	3:1	1:1	RepA	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protein Purification

A general protocol for the purification of His-tagged Hsp104 or ClpB from *E. coli* is as follows:

- Expression: Transform *E. coli* BL21(DE3) cells with a plasmid encoding the His-tagged protein. Grow cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.
- Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells by sonication or high-pressure homogenization.

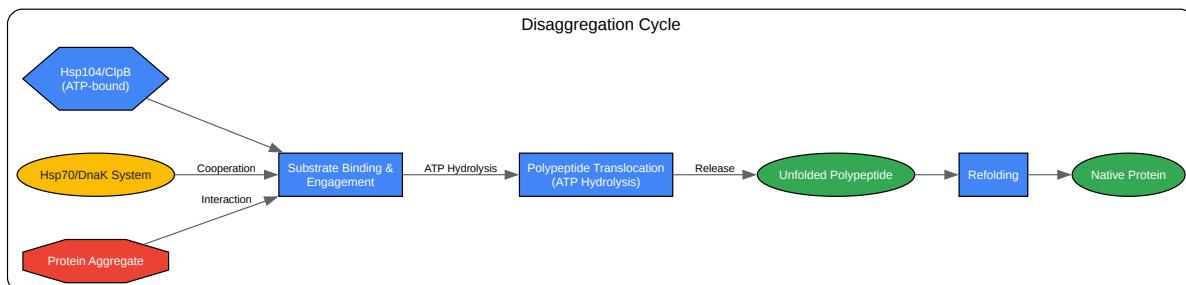
- Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
- Elution: Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Ion-Exchange Chromatography: As an optional step for higher purity, dialyze the eluted protein against a low-salt buffer and apply to an ion-exchange column (e.g., Q-sepharose). Elute with a salt gradient.
- Size-Exclusion Chromatography: For final polishing and buffer exchange, concentrate the protein and apply to a size-exclusion chromatography column equilibrated with the final storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
- Purity and Concentration: Assess purity by SDS-PAGE and determine the concentration using a spectrophotometer (A₂₈₀) or a protein assay like Bradford or BCA.

ATPase Activity Assay (Malachite Green-based)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified Hsp104 or ClpB (e.g., 1 μ M), ATP (e.g., 2 mM), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT).
- Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination and Color Development: Stop the reaction and develop the color by adding a malachite green-molybdate reagent. This reagent forms a complex with the released Pi.
- Measurement: Measure the absorbance at ~620-650 nm using a plate reader.
- Quantification: Generate a standard curve using known concentrations of Pi to determine the amount of Pi produced in each reaction. The ATPase activity can then be calculated (e.g., in

nmol Pi/min/mg protein).


Protein Disaggregation Assay (Luciferase Reactivation)

This assay measures the ability of Hsp104 or ClpB to disaggregate and refold denatured luciferase, restoring its enzymatic activity.

- Luciferase Aggregation: Denature firefly luciferase by heating (e.g., 42°C for 10-15 minutes) or chemical treatment (e.g., urea) to form aggregates.
- Disaggregation Reaction: In a luminometer plate, set up the disaggregation reaction containing the aggregated luciferase, purified Hsp104 or ClpB (e.g., 1 μ M), the respective Hsp70/DnaK system (e.g., Hsp70/Hsp40 or DnaK/DnaJ/GrpE), and an ATP regeneration system in reaction buffer.
- Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) and monitor the reactivation over time.
- Luminescence Measurement: At various time points, add the luciferase substrate (luciferin) and measure the emitted light using a luminometer.
- Data Analysis: The increase in luminescence is proportional to the amount of reactivated luciferase. Plot the luminescence units against time to determine the rate of disaggregation and refolding.

Visualizations

Hsp104/ClpB Functional Cycle

[Click to download full resolution via product page](#)

Caption: The functional cycle of Hsp104/ClpB in protein disaggregation.

Experimental Workflow: ATPase Assay^{```dot}

[Click to download full resolution via product page](#)

Caption: Workflow for a luciferase-based protein disaggregation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
- 2. Substrate Discrimination by ClpB and Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Hsp104, a Protein Disaggregase [jove.com]
- 6. Asymmetric deceleration of ClpB or Hsp104 ATPase activity unleashes protein-remodeling activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of Hsp104 and ClpB structure and function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175116#comparative-analysis-of-hsp104-and-clpb-structure-and-function\]](https://www.benchchem.com/product/b1175116#comparative-analysis-of-hsp104-and-clpb-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com